4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride is a chemical compound with the International Union of Pure and Applied Chemistry name 4,4-difluoro-1,4'-bipiperidine dihydrochloride. It is classified as a piperidine derivative, specifically featuring a difluoromethyl group at the 4-position of the bipiperidine structure. The compound has gained attention in scientific research due to its unique properties and potential applications in medicinal chemistry.
This compound falls under the category of organic compounds, specifically nitrogen-containing heterocycles. Its classification is significant due to its structural features that impact its reactivity and interactions with biological systems.
The synthesis of 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride typically involves several key methods:
The synthesis generally requires controlled conditions to ensure high purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing the synthesis.
The molecular formula of 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride is with a molecular weight of 218.29 g/mol . The structure consists of a bipiperidine core with two piperidine rings connected by a carbon-carbon bond, where one of the rings contains a difluoromethyl substituent.
4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride participates in various chemical reactions:
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium-based catalysts) for substitution reactions .
These properties indicate that while specific data on boiling and melting points are lacking, the solid state suggests stability under standard laboratory conditions.
4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride is primarily used in medicinal chemistry research. Its unique structural features make it valuable for:
This compound's potential as a building block in synthesizing more complex molecules makes it an important subject of study in organic synthesis and drug discovery fields.
Nucleophilic substitution represents a cornerstone for introducing the difluoromethyl (CF₂H) group onto the bipiperidine scaffold. This approach typically employs halogenated bipiperidine precursors (e.g., 4-(chloromethyl)-1,4'-bipiperidine) reacting with diverse difluoromethyl anion sources. Historically, chlorodifluoromethane (ClCF₂H) served as a reagent but has been phased out due to ozone-depleting properties and handling challenges [2]. Modern protocols utilize bench-stable reagents like in situ-generated PhSO₂CF₂H anions (from difluoromethyl phenyl sulfone), which exhibit enhanced nucleophilicity and reduced environmental impact [8]. The reaction proceeds under strong bases (e.g., KHMDS, -78°C to 0°C), where the carbanion attacks the alkyl halide via an SN2 mechanism, displacing chloride with inversion of configuration [8] [10].
Phosphonium-based reagents (e.g., (Ph₃P⁺CF₂H)Cl⁻) offer complementary reactivity, enabling difluoromethylation of alkyl halides in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–80°C). These reagents tolerate the basic nitrogen atoms of bipiperidine when appropriately protected, though overalkylation risks necessitate careful stoichiometric control [2]. Post-reduction steps are often required to remove protecting groups (e.g., Boc, Cbz) prior to salt formation.
Table 1: Nucleophilic Difluoromethylation Reagents for Alkyl Halide Substitution
Reagent | Base/Conditions | Solvent | Yield Range | Key Advantage |
---|---|---|---|---|
PhSO₂CF₂H | KHMDS, -78°C → 0°C | THF | 60–85% | High stereoselectivity |
(Ph₃P⁺CF₂H)Cl⁻ | None, 60–80°C | DMF | 50–75% | No cryogenic conditions |
Zn(CF₂H)₂·TMEDA | None, 25–40°C | DMF/DMA | 70–82% | Air-stable complex |
The bipiperidine core can be constructed prior to difluoromethylation using transition metal-catalyzed cross-coupling. Suzuki-Miyaura coupling between 4-(N-Boc-piperidinyl)-4'-boronic acid pinacol ester and 4-chloropiperidine derivatives provides a versatile route to protected 1,4'-bipiperidines. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1–5 mol%) in toluene/water mixtures at 80–90°C achieve >90% coupling efficiency within 12–24 hours [6]. Crucially, the Boc-protecting group prevents catalyst poisoning by amine coordination.
Alternatively, Buchwald-Hartwig amination connects halogenated piperidines via C–N bond formation. Electron-rich Pd catalysts (e.g., Pd₂(dba)₃/XPhos) enable coupling of 4-bromo-1-Boc-piperidine with 4-aminopiperidine, yielding the bipiperidine scaffold under mild conditions (60–70°C, K₃PO₄ base). This method is particularly advantageous for unsymmetrical bipiperidines where steric factors might impede Suzuki coupling [6]. Following core assembly, the C4-position is functionalized via lithiation (s-BuLi, -78°C) and trapping with DMF to install an aldehyde, which undergoes deoxyfluorination (DAST or XtalFluor-M®) to introduce CF₂H [2] [3].
Table 2: Cross-Coupling Strategies for Bipiperidine Assembly
Method | Catalyst System | Temperature | Substrate Scope | Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 80–90°C | Aryl bromides/iodides | Sensitive to amine protection |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, K₃PO₄ | 60–70°C | Aryl chlorides/bromides | Requires anhydrous conditions |
Conversion of the free base 4-(difluoromethyl)-1,4'-bipiperidine to its dihydrochloride salt enhances crystallinity, stability, and water solubility—critical for pharmaceutical handling. Salt formation is achieved by treating the free base in anhydrous diethyl ether or THF with 2.0–2.2 equivalents of hydrochloric acid (1–4 M in dioxane or Et₂O) at 0–5°C [4] [5]. This stoichiometry ensures protonation of both piperidine nitrogens without hydrolyzing the CF₂H group. The resulting precipitate is collected by filtration and washed with cold ether.
Purification employs recrystallization from ethanol/water (3:1 v/v) or isopropanol to remove residual solvents and inorganic salts. Key parameters include:
Scalable production of 4-(difluoromethyl)-1,4'-bipiperidine dihydrochloride demands optimization of cost, safety, and efficiency. Solvent selection profoundly impacts yield: replacing THF with 2-MeTHF in nucleophilic difluoromethylation improves phase separation in workup and enhances reagent stability due to its higher boiling point (80°C vs. 66°C) [5]. For cross-coupling, switching from toluene to cyclopentyl methyl ether (CPME) reduces environmental toxicity while maintaining reaction efficiency.
Stoichiometry adjustments minimize waste:
Process intensification strategies include:
Table 3: Optimized Conditions for Key Synthetic Steps
Step | Parameter | Laboratory Scale | Kilogram Scale |
---|---|---|---|
Difluoromethylation | Solvent | THF | 2-MeTHF |
Temperature | -78°C → 0°C | -40°C → 10°C (flow reactor) | |
Suzuki Coupling | Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | 0.8 mol% Pd(dppf)Cl₂ |
Salt Crystallization | Anti-solvent | Diethyl ether | Methyl tert-butyl ether (MTBE) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7